Inhibiteur de Cdk2 II

Vue d'ensemble

Description

Cdk2 Inhibitor II is a type of chemical compound that is used in laboratory experiments to study the effects of cyclin-dependent kinase 2 (CDK2) inhibition. CDK2 is a key regulator of cell cycle progression, and its inhibition has been shown to have a variety of effects on cell function, including cell cycle arrest, apoptosis, and gene expression. Cdk2 Inhibitor II is a potent and specific inhibitor of CDK2, and has been used in a wide range of scientific studies to study the effects of CDK2 inhibition on various cellular processes.

Applications De Recherche Scientifique

Traitement du cancer

Inhibiteur de Cdk2 II: est principalement étudié pour son potentiel dans le traitement du cancer. Il cible la kinase dépendante des cyclines 2 (CDK2), qui est essentielle à la régulation du cycle cellulaire. Une activité anormale de la CDK2 est souvent liée à la progression du cancer et à la métastase . En inhibant la CDK2, ces composés visent à arrêter la prolifération des cellules cancéreuses et à induire l'apoptose, offrant une stratégie thérapeutique pour divers cancers, notamment le cancer du sein, de l'ovaire et de l'endomètre .

Troubles neurodégénératifs

La recherche s'est étendue au domaine des troubles neurodégénératifs. Les inhibiteurs de la CDK2 sont étudiés pour leur potentiel à moduler les voies liées au cycle cellulaire qui peuvent être anormales dans des maladies comme Alzheimer et Parkinson . Les mécanismes précis par lesquels les inhibiteurs de la CDK2 pourraient être bénéfiques pour ces conditions sont encore à l'étude.

Applications contraceptives

This compound: s'est montré prometteur comme agent contraceptif non hormonal. Des études suggèrent que l'inhibition sélective de la CDK2 peut imiter certaines conditions génétiques qui entraînent l'infertilité, fournissant ainsi une base pour le développement de contraceptifs .

Prévention de l'alopécie induite par la chimiothérapie

Dans le contexte de l'alopécie induite par la chimiothérapie, les inhibiteurs de la CDK2 comme l'This compound sont étudiés comme un moyen de réduire la sensibilité de l'épithélium du follicule pileux aux agents antitumoraux actifs du cycle cellulaire, ce qui pourrait potentiellement prévenir la perte de cheveux associée aux traitements de chimiothérapie .

Sensibilité et résistance en oncologie

Comprendre les mécanismes de sensibilité et de résistance aux inhibiteurs de la CDK2 est crucial en oncologieThis compound est utilisé dans la recherche clinique pour étudier les schémas d'adaptation aux médicaments et de résistance dans les cellules cancéreuses, ce qui peut permettre de développer des schémas de traitement plus efficaces .

Biotechnologie et développement de médicaments

En biotechnologie et développement de médicaments, l'This compound sert d'outil pour comprendre la régulation du cycle cellulaire et pour la conception de nouveaux agents thérapeutiques. Son rôle dans les applications de phosphorylation et de déphosphorylation le rend précieux pour l'étude des processus cellulaires et pour le développement de thérapies ciblées .

Mécanisme D'action

Target of Action

Cdk2 Inhibitor II primarily targets Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a core cell-cycle kinase that phosphorylates many substrates to drive progression through the cell cycle . It is activated by binding either E- or A-type cyclins and by a range of protein kinases that directly phosphorylate CDK2 .

Mode of Action

Cdk2 Inhibitor II interacts with its target, CDK2, by inhibiting its activity. It inhibits CDK2 with an IC50 of 45 nM and exhibits submicromolar activity against other CDKs including CDK1, CDK4, and CDK5 . This results in a block in the G1 (gap) phase of the cell cycle .

Biochemical Pathways

The inhibition of CDK2 affects several biochemical pathways. CDK2 modulates a variety of oncogenic signaling pathways when it governs the phosphorylation of a wide range of transcription factors: SMAD3, FOXM1, FOXO1, ID2, as well as UBF, NFY, B-MYB, and MYC . Inhibition of CDK2 can lead to changes in these pathways, potentially affecting cell division, migration, differentiation, and programmed cell death .

Pharmacokinetics

It is known that cdk2 inhibitors are being developed and tested in clinical trials, suggesting that they have acceptable pharmacokinetic properties for therapeutic use .

Result of Action

The inhibition of CDK2 by Cdk2 Inhibitor II has several molecular and cellular effects. It prevents supernumerary centrosome clustering, causing multipolarity, anaphase catastrophe, and apoptotic death of aneuploid cancers . In normal mammary cells and estrogen receptor-positive breast cancer cells, CDK2 inhibition causes a rapid loss of substrate phosphorylation that is rapidly restored by a hard-wired cell-cycle buffering mechanism .

Action Environment

The action, efficacy, and stability of Cdk2 Inhibitor II can be influenced by various environmental factors. For instance, the tumor microenvironment can affect the antitumor immunity responses of CDK2-deficient cancer cells . Additionally, genetic backgrounds can influence the adaptive rebound upon CDK2 inhibition . More research is needed to fully understand how different environmental factors influence the action of Cdk2 Inhibitor II.

Orientations Futures

Selective CDK2 inhibition may provide a therapeutic benefit against certain tumors, and it continues to appeal as a strategy to exploit in anticancer drug development . The development of combination therapy strategies in recent years has made it possible to reduce the toxicity and side effects of pan-CDK inhibitors . The development of more selective and potent small molecule inhibitors is highlighted as an alternative approach .

Analyse Biochimique

Biochemical Properties

Cdk2 Inhibitor II interacts with CDK2, a serine/threonine protein kinase, to inhibit its activity . This interaction is characterized by the binding of the inhibitor to the ATP-binding site of CDK2, thereby preventing the kinase from phosphorylating its substrates . The inhibition of CDK2 by Cdk2 Inhibitor II has been shown to result in the downregulation of proteins such as myeloid cell leukemia 1 (MCL-1), leading to the induction of apoptosis .

Cellular Effects

Cdk2 Inhibitor II has significant effects on various types of cells and cellular processes. It influences cell function by inducing cell cycle arrest, particularly at the G1/S transition, thereby preventing cells from entering the S phase and undergoing DNA replication . This leads to the inhibition of cell proliferation and the induction of apoptosis .

Molecular Mechanism

The mechanism of action of Cdk2 Inhibitor II involves its binding to CDK2 and inhibiting its activity . This results in the hypophosphorylation of the retinoblastoma protein (Rb), a key regulator of the cell cycle . The inhibition of CDK2 also leads to the downregulation of MCL-1, a protein that plays a crucial role in the regulation of apoptosis .

Temporal Effects in Laboratory Settings

The effects of Cdk2 Inhibitor II change over time in laboratory settings. Initial exposure to the inhibitor results in the rapid induction of cell cycle arrest and apoptosis . Over time, the continued presence of Cdk2 Inhibitor II leads to sustained inhibition of CDK2 activity and persistent cell cycle arrest .

Dosage Effects in Animal Models

In animal models, the effects of Cdk2 Inhibitor II vary with different dosages . At lower doses, the inhibitor effectively controls tumor growth. At higher doses, the effects of the inhibitor may be more pronounced, potentially leading to adverse effects .

Metabolic Pathways

Cdk2 Inhibitor II is involved in the regulation of the cell cycle, a fundamental metabolic pathway in cells . It interacts with CDK2, a key enzyme in this pathway, to inhibit its activity and prevent the progression of the cell cycle .

Transport and Distribution

Given its role as a kinase inhibitor, it is likely that it is transported into cells where it can interact with its target, CDK2 .

Subcellular Localization

Cdk2 Inhibitor II is likely to be localized in the cytoplasm of cells, where CDK2 is typically found . Its activity is likely to be influenced by its localization, with its inhibitory effects on CDK2 being most pronounced in the regions of the cell where CDK2 is present .

Propriétés

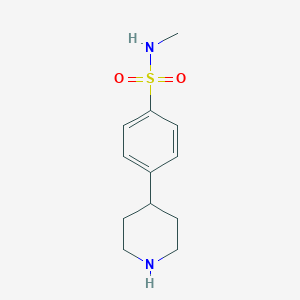

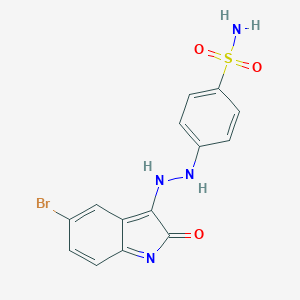

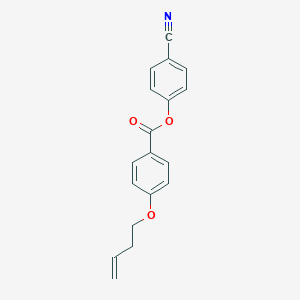

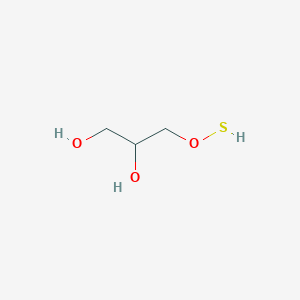

IUPAC Name |

4-[(5-bromo-2-hydroxy-1H-indol-3-yl)diazenyl]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrN4O3S/c15-8-1-6-12-11(7-8)13(14(20)17-12)19-18-9-2-4-10(5-3-9)23(16,21)22/h1-7,17,20H,(H2,16,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWDDMLCHUYBHHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N=NC2=C(NC3=C2C=C(C=C3)Br)O)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrN4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of Cdk2 Inhibitor II?

A1: Cdk2 Inhibitor II acts by directly inhibiting Cyclin-dependent kinase 2 (CDK2) activity. [, , ] CDKs are essential regulators of the eukaryotic cell cycle, and inhibiting CDK2 can disrupt cell cycle progression. []

Q2: How does Cdk2 Inhibitor II affect the development of Babesia bovis?

A2: Research indicates that Cdk2 Inhibitor II demonstrates inhibitory effects on the in vitro growth of Babesia bovis. [] Specifically, this compound, alongside roscovitine and purvalanol A, was found to hinder the early stages of Babesia bovis' intraerythrocytic development. This suggests a potential role for CDK inhibitors as chemotherapeutic agents for babesiosis. []

Q3: Has any research explored potential resistance mechanisms to Cdk2 Inhibitor II?

A3: While studies specifically investigating resistance mechanisms to Cdk2 Inhibitor II are limited within the provided papers, research on related CDK inhibitors like palbociclib, which targets CDK4/6, reveals potential resistance mechanisms that might be relevant. [] Notably, biallelic genomic RB1 inactivation and the emergence of a novel oncogenic cyclin D1 fusion (CCND1::chr11.g:70025223) were identified as potential drivers of resistance to palbociclib. [] These findings highlight the potential for similar resistance mechanisms to arise with Cdk2 Inhibitor II, particularly in cancers where RB1 and cyclin D1 play crucial roles in cell cycle regulation.

Q4: Are there any concerns regarding the stability of Cdk2 Inhibitor II in experimental settings?

A4: While not directly focusing on Cdk2 Inhibitor II, research has shown that chemically similar CDK inhibitors can exhibit short half-lives in certain media, such as the sulfur acidic cultivation medium used for the red alga Cyanidioschyzon merolae. [] This instability could potentially lead to inconsistencies in experimental results. Therefore, careful consideration of media composition and potential compound degradation is crucial when designing and interpreting experiments involving Cdk2 Inhibitor II and other CDK inhibitors.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 9H-pyrido[3,4-b]indole-1-carboxylate](/img/structure/B45572.png)

![Ethyl 6-[(4,4-dimethyl-1-oxido-3,4-dihydro-2H-thiochromen-6-yl)ethynyl]nicotinate](/img/structure/B45575.png)